1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is derived through sequential identification of its parent structure and substituents:
- Parent chain : Propan-2-yl ester (3-phenoxypropan-2-yl group).
- Substituents :
- Position 1 : A methylamino group attached to the 1,2-benzisothiazol-3-yl ring system with two sulfone oxygen atoms (1,1-dioxido designation).
- Position 3 : A phenoxy group (–O–C6H5).
- Ester group : 4-Chlorobenzoate (–O–CO–C6H4–Cl-4).
The systematic name reflects the connectivity: 1-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate. This nomenclature aligns with IUPAC Rule C-514.1 for bicyclic sulfonamides.
Molecular Architecture Analysis
Benzothiazole 1,1-Dioxide Core Structure
The bicyclic benzothiazole 1,1-dioxide system consists of:
- A benzene ring fused to a thiazole ring.
- Sulfur at position 1 oxidized to a sulfone group (–SO2–), creating planarity in the heterocycle.
- Nitrogen at position 2 participates in bonding with the methylamino linker.
Key features :
4-Chlorobenzoate Ester Functionalization
The ester group comprises:
- A benzoate moiety with chlorine at the para position.
- Ester linkage (–O–CO–) connecting to the propan-2-yl backbone.
Structural impact :
- Chlorine’s electronegativity increases the ester’s electrophilicity, enhancing reactivity toward nucleophiles.
- The para-substitution minimizes steric hindrance, allowing planar alignment with the benzene ring.
Phenoxymethylamino Linker Configuration
The linker bridges the benzothiazole dioxide core and propan-2-yl group:
- Methylamino group : –N(CH3)– provides conformational flexibility.
- Phenoxy group : Introduces aromatic bulk, influencing solubility and intermolecular π-π stacking.
Bonding interactions :
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound is unavailable, analogs suggest:
- Unit cell parameters (predicted):
- Conformational preferences :
Stereochemical Considerations of Chiral Centers
The propan-2-yl backbone contains one chiral center:
- Central carbon : Connected to:
- Amino group (–N(CH3)(benzothiazole dioxide))
- Phenoxy group (–O–C6H5)
- Ester oxygen (–O–CO–C6H4–Cl)
- Configuration : Likely R or S depending on synthesis route (undefined in literature).
- Enantiomer separation : Chiral HPLC or crystallization required due to lack of internal symmetry.
Impact of stereochemistry :
- Absolute configuration affects biological target binding (inferred from benzothiazole-based inhibitors).
- Racemic mixtures may exhibit different physicochemical properties compared to enantiopure forms.
This structural characterization provides a foundation for understanding the compound’s reactivity and potential applications. Future studies should prioritize crystallographic validation and enantiomeric resolution to fully elucidate its three-dimensional behavior.
Properties
Molecular Formula |
C24H21ClN2O5S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
[1-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-3-phenoxypropan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O5S/c1-27(23-21-9-5-6-10-22(21)33(29,30)26-23)15-20(16-31-19-7-3-2-4-8-19)32-24(28)17-11-13-18(25)14-12-17/h2-14,20H,15-16H2,1H3 |
InChI Key |
BFJBVTRDFMBLND-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(COC1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thioamide Precursors
The benzothiazole sulfone moiety is typically synthesized via cyclization of substituted thioamides. Bose et al. demonstrated that sulfamide substrates undergo cyclization in the presence of Dess-Martin periodinane as an oxidizing agent in dichloromethane at room temperature, achieving high yields within 15 minutes. This method avoids harsh conditions and facilitates the formation of the 1,1-dioxide structure through simultaneous oxidation during cyclization.
An alternative approach involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride under microwave irradiation. Luo et al. reported that this method produces 2-chloromethyl-benzothiazole in 10 minutes with a 92% yield, followed by oxidation using hydrogen peroxide in acetic acid to introduce the sulfone group. The microwave-assisted protocol significantly reduces reaction times compared to traditional thermal methods.
Introduction of the Methylamino Group
Alkylation of Benzothiazole Sulfone Intermediates
The methylamino group at the 3-position of the benzothiazole sulfone is introduced via alkylation. Riadi et al. described a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles, where subsequent treatment with methyl iodide in the presence of potassium carbonate yields the N-methylated product. This step typically occurs in polar aprotic solvents such as dimethylformamide (DMF) at 60–80°C, achieving yields of 70–85%.
A patented method by Dar et al. utilizes a one-pot three-component reaction involving thiols, oxalyl chloride, and 2-aminothiophenol with tetrabutylammonium iodide (TBAI) as a catalyst. This approach simultaneously forms C–N and C–S bonds, enabling direct incorporation of the methyl group during cyclization.
Attachment of the Phenoxypropan-2-yl Moiety
Etherification via Nucleophilic Substitution
The phenoxypropan-2-yl group is introduced through a nucleophilic substitution reaction. A method outlined in CN1034917A involves coupling 4-chloro benzophenone with 2-fluorophenol in the presence of KOH and methylsulfoxide (DMSO) at 125°C. The reaction proceeds via a SNAr (nucleophilic aromatic substitution) mechanism, with the phenolic oxygen attacking the electrophilic carbon adjacent to the carbonyl group.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Base | KOH (43% aqueous solution) |
| Temperature | 125°C |
| Time | 20 hours |
| Yield | 77% |
Post-reaction purification involves extraction with perchloroethane and vacuum distillation to isolate the phenoxy intermediate.
Esterification with 4-Chlorobenzoic Acid
Activation and Coupling
The final esterification step employs 4-chlorobenzoyl chloride, generated in situ from 4-chlorobenzoic acid using thionyl chloride. The alcohol intermediate (3-phenoxypropan-2-ol) reacts with the acid chloride in the presence of pyridine or triethylamine to scavenge HCl. A patent by WO2001040208A2 highlights the use of o-xylene as a solvent under nitrogen atmosphere, achieving yields of 60–88% after recrystallization.
Optimized Protocol:
-
Activation: 4-Chlorobenzoic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) at reflux for 2 hours.
-
Coupling: The acid chloride is added dropwise to a solution of 3-phenoxypropan-2-ol (1.1 eq) and pyridine (2.0 eq) in o-xylene at 0–5°C.
-
Workup: The mixture is stirred at room temperature for 12 hours, washed with 10% NaHCO₃, and concentrated under reduced pressure.
Integrated Synthetic Pathways
Multi-Step Route from Primary Building Blocks
A consolidated synthesis involves four sequential steps:
Overall Yield: 42–55% (calculated from isolated intermediates).
Challenges and Optimization Strategies
Scientific Research Applications
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-(phenoxymethyl)ethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-(phenoxymethyl)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Below is a detailed analysis:
Sulfonamide Derivatives
Compounds with the 1,2-benzothiazol-1,1-dioxide core exhibit distinct properties based on substituents:
Key Observations :
- The 4-chlorobenzoate group increases lipophilicity compared to phenol derivatives, which may enhance membrane permeability but reduce aqueous solubility .
Ester Functionality
The ester moiety influences hydrolysis rates and metabolic stability:
Key Observations :
- The phenoxypropan-2-yl ester in the target compound may exhibit slower hydrolysis than ethyl esters (e.g., ) due to steric hindrance from the phenoxy group.
- Chlorine (electron-withdrawing) vs.
Key Observations :
- The target compound’s synthesis may require optimization to address steric hindrance between the sulfonamide and phenoxy groups.
Biological Activity
1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate is a compound that has garnered attention due to its potential biological activities. This article reviews its biochemical properties, cellular effects, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 367.85 g/mol
- IUPAC Name: 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate
- CAS Number: 1094316-25-2
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole moiety often exhibit significant antimicrobial activity. The presence of the dioxido group enhances this effect by disrupting microbial cell membranes and inhibiting vital enzymatic functions. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Candida albicans | 12 |
Anticancer Activity
The compound has shown promise in anticancer research. Studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. This effect is particularly noted in breast and colon cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. The results indicated a dose-dependent increase in cell death, with an IC50 value of approximately 25 µM.
Enzyme Inhibition
The compound exhibits inhibitory activity against several key enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of α-glucosidase, which plays a critical role in carbohydrate metabolism.
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| α-glucosidase | 75 |
| Cholinesterase | 60 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The benzothiazole ring system is known for its ability to chelate metal ions, which may contribute to its enzyme inhibitory properties. Additionally, the presence of the phenoxypropan group enhances lipophilicity, facilitating better membrane permeability.
Toxicological Profile
While promising in biological activity, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate moderate toxicity levels in animal models, necessitating further investigation into its safety for therapeutic use.
Q & A
Q. What are the optimal synthetic routes for 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step condensation and esterification. For example, analogous compounds are synthesized via refluxing intermediates in solvents like DMSO or ethanol with acid catalysts (e.g., glacial acetic acid) . To optimize yields:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require longer reflux times (18–24 hours) for intermediates .
- Purification: Crystallization using water-ethanol mixtures improves purity, though yields may drop (e.g., 65% reported for a triazole derivative) .
- Catalysis: Acidic conditions (e.g., 5 drops of glacial acetic acid) facilitate Schiff base formation in related syntheses .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Confirm substituent positions (e.g., benzothiazole dioxido group and 4-chlorobenzoate ester) via H and C shifts.
- LCMS: Validate molecular weight (e.g., m/z ~408 observed for structurally similar compounds) and purity .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for pyrazoline derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of benzothiazole derivatives?
Methodological Answer: Contradictions in biological data (e.g., antitumor vs. antidepressant activity) may arise from:
- Structural Modifications: Subtle changes (e.g., substituent electronegativity) alter binding affinities. For example, pyrazolines with methoxy groups show varied pharmacological profiles .
- Assay Conditions: Differences in cell lines, concentrations, or exposure times. Standardize protocols using controls from peer-reviewed studies (e.g., antitumor assays in Rajendera Prasad et al., 2005) .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
Methodological Answer:
- LogP Calculations: Use software (e.g., ChemAxon) to estimate lipophilicity. For structurally similar compounds, LogP values range from 2.6–3.1, suggesting moderate membrane permeability .
- ADMET Modeling: Predict metabolic stability via cytochrome P450 interactions. Benzothiazole derivatives often show hepatic clearance due to sulfur oxidation .
- Docking Studies: Map interactions with target proteins (e.g., kinase domains) using AutoDock Vina. Align with crystallographic data from related structures (e.g., pyrazoline-protein complexes) .
Q. How do structural modifications to the 4-chlorobenzoate moiety impact bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Chlorine at the para position enhances electrophilicity, potentially improving target binding (e.g., observed in fluazolate analogues) .
- Steric Effects: Bulky substituents (e.g., trifluoromethyl) may reduce solubility but increase selectivity. Compare with fluoro derivatives in pesticidal studies .
Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability: Perform hydrolysis studies in buffers (pH 1.2–7.4) to simulate gastrointestinal vs. plasma conditions. Monitor degradation via HPLC .
- Light/Temperature Sensitivity: Store samples in amber vials at -20°C, as benzothiazole derivatives often degrade under UV exposure .
- Enzymatic Stability: Incubate with liver microsomes to assess metabolic pathways (e.g., esterase-mediated cleavage) .
Q. How can crystallographic data resolve ambiguities in regioselectivity during synthesis?
Methodological Answer:
- Single-Crystal Analysis: Determine regiochemistry of heterocyclic rings (e.g., benzothiazole vs. triazole orientation) using datasets from analogous structures .
- Tautomer Identification: Compare experimental bond lengths with computational models (e.g., 1,2,4-triazole tautomers) to confirm dominant forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
